BenchChemオンラインストアへようこそ!

(+)-S-Allylcysteine

Pharmacokinetics Oral Bioavailability ADME

(+)-S-Allylcysteine (SAC; CAS 21593-77-1) is a water-soluble, sulfur-containing amino acid formed by the S-allylation of L-cysteine. It is the principal bioactive organosulfur constituent of aged garlic extract (AGE) and is absent in raw garlic.

Molecular Formula C6H11NO2S
Molecular Weight 161.22 g/mol
CAS No. 21593-77-1
Cat. No. B554675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-S-Allylcysteine
CAS21593-77-1
SynonymsS-allyl-L-cysteine; 21593-77-1; S-Allylcysteine; (R)-3-(Allylthio)-2-aminopropanoicacid; DL-S-Allylcysteine; UNII-81R3X99M15; CHEBI:74077; (R)-Allylthio-2-aminopropionicAcid; L-DEOXYALLIIN; L-Cysteine,S-2-propenyl-; CCRIS7667; s-allyl-cysteine; 49621-03-6; SCHEMBL119989; S-prop-2-en-1-yl-L-cysteine; CHEMBL2048654; L-Cysteine,S-2-propen-1-yl; CTK4E7224; MolPort-007-988-449; ZFAHNWWNDFHPOH-YFKPBYRVSA-N; ZINC2517162; Benzoicacid,2-(3-methylbenzoyl)-; ANW-24504; MFCD00151975; AKOS002683883
Molecular FormulaC6H11NO2S
Molecular Weight161.22 g/mol
Structural Identifiers
SMILESC=CCSCC(C(=O)O)N
InChIInChI=1S/C6H11NO2S/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1
InChIKeyZFAHNWWNDFHPOH-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water
Slightly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





S-Allylcysteine (CAS 21593-77-1): Procurement-Relevant Identity and Pharmacological Class of a Water-Soluble Garlic Organosulfur Amino Acid


(+)-S-Allylcysteine (SAC; CAS 21593-77-1) is a water-soluble, sulfur-containing amino acid formed by the S-allylation of L-cysteine. It is the principal bioactive organosulfur constituent of aged garlic extract (AGE) and is absent in raw garlic [1]. SAC is chemically defined as (2R)-3-(allylthio)-2-aminopropanoic acid (C₆H₁₁NO₂S; MW 161.22) and is distinguished from other garlic-derived organosulfur compounds by the presence of the alanyl group and the absence of an oxo (O=) moiety, which are critical structural determinants of its pharmacological profile [2].

Why S-Allylcysteine Cannot Be Interchanged with Other Garlic Organosulfur Compounds: Pharmacokinetic and Pharmacodynamic Non-Equivalence


Garlic-derived organosulfur compounds that share the thioallyl backbone—including S-allylmercaptocysteine (SAMC), S-1-propenylcysteine (S1PC), S-methylcysteine (SMC), diallyl sulfide, diallyl disulfide, and allicin—exhibit profoundly divergent pharmacokinetic fates, target engagement profiles, and stability characteristics despite their superficial structural similarity [1]. SAC achieves near-complete oral bioavailability whereas SAMC is undetectable in systemic circulation after oral dosing; SAC is devoid of CYP inhibition at supra-therapeutic concentrations whereas allicin potently inhibits multiple CYP isoforms at low micromolar levels; and only SAC among the thioallyl family demonstrates both in vitro and in vivo neuroprotection in ischemic models [2]. Substituting SAC with any in-class analog without independent validation of these parameters risks non-bioequivalence, altered safety margins, and nullification of the intended pharmacological effect.

Quantitative Head-to-Head Evidence: Where S-Allylcysteine Demonstrates Verifiable Differentiation from Closest Analogs


Oral Bioavailability: SAC 98% vs. SAMC Undetectable in Systemic Circulation

SAC achieves near-quantitative oral absorption in rats with a bioavailability of 98% after oral administration at 5 mg/kg [1]. In contrast, S-allylmercaptocysteine (SAMC)—the closest thioallyl structural analog—is not detectable in plasma after oral administration, as it immediately reacts with blood components and is metabolized into volatile sulfur compounds that dissipate via lung and skin [2]. This represents a categorical pharmacokinetic difference rather than a matter of degree.

Pharmacokinetics Oral Bioavailability ADME

CYP450 Drug-Drug Interaction Liability: SAC IC₅₀ > 1 mM vs. Allicin Inhibition at 0.03 mM

SAC, SMC, and S1PC were evaluated for their effects on five major human CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4) in human liver microsomes at concentrations of 0.01–1 mM [1]. SAC had no effect on the activities of any of the five isoforms (IC₅₀ > 1 mM), indicating negligible CYP inhibition or activation potential [1]. In the same study, allicin—the signature thiosulfinate of fresh garlic—inhibited CYP1A2 and CYP3A4 activity by 21–45% at just 0.03 mM and enhanced CYP2C9-catalyzed reactions by up to 1.9-fold [1]. Among the AGE-derived cysteine analogs, S1PC was the only one showing any CYP effect (31% inhibition of CYP3A4 at 1 mM), making SAC the cleanest profile within its subclass [1].

Drug-Drug Interaction Cytochrome P450 Safety Pharmacology

Neuroprotection in Ischemic Models: Only SAC Among Five Thioallyl Compounds Protects Against OGD and Global Cerebral Ischemia

Five organosulfur compounds sharing the thioallyl (-S-CH₂CH=CH₂) backbone were systematically compared for neuroprotective activity [1]. Among them, only S-allyl-L-cysteine (SAC)—which uniquely possesses the alanyl group (-CH₂CH-NH₂-COOH) and lacks the oxo (O=) group—was effective in protecting against cell death induced by both oxygen-glucose deprivation (OGD) in vitro and global cerebral ischemia in vivo [1]. The other four lipophilic compounds tested—diallyl sulfide, diallyl disulfide, diallyl trisulfide, and alliin (SAC sulfoxide)—were devoid of both in vitro and in vivo neuroprotective activities [1]. A significant correlation was observed between in vivo neuroprotective activity and OH• radical scavenging activity (γ = 0.55, p = 0.032), establishing a pharmacophore where the alanyl group and absence of the oxo group are jointly essential [1].

Neuroprotection Cerebral Ischemia Structure-Activity Relationship

Ambient Temperature Shelf Stability: SAC 12 Months at Room Temperature vs. Allicin Requiring −80°C Storage

In a comprehensive characterization conducted to support a clinical trial comparing garlic product forms, S-allylcysteine was demonstrated to be stable for 12 months at ambient temperature [1]. In the same study, allyl thiosulfinates (including allicin) from blended fresh garlic were stable for at least 2 years only when stored at −80°C [1]. This stark difference in storage requirements has direct consequences for formulation development, shipping logistics, and experimental reproducibility. A separate vendor datasheet corroborates SAC stability as lyophilized powder at −20°C for 36 months and in solution at −20°C for 3 months [2].

Stability Formulation Storage Conditions

DPPH Radical Scavenging: SAC Equivalent to Glutathione (73.55% vs. 71.14%, n.s.) and Superior to Its Sulfoxide Derivative

In a comparative study isolating and characterizing three allyl-substituted cysteine derivatives from garlic, SAC demonstrated DPPH radical scavenging activity of 73.55%, statistically equivalent to the endogenous antioxidant glutathione (GSH: 71.14%) and to γ-L-glutamyl-S-allyl-L-cysteine (GSAC: 72.68%) [1]. Iron chelating activity was also comparable among SAC (79.18%), GSH (81.21%), and ACSO (78.13%) [1]. These data position SAC as achieving antioxidant efficacy on par with the body's primary endogenous thiol antioxidant, while providing a defined single-molecule entity suitable for reproducible experimental design.

Antioxidant Activity DPPH Assay Free Radical Scavenging

Extensive Renal Reabsorption Sustains Plasma Levels: SAC Renal Clearance of 0.016 L·h⁻¹·kg⁻¹

After oral administration of SAC at 5 mg/kg to rats, the renal clearance was determined to be only 0.016 L·h⁻¹·kg⁻¹, indicating extensive renal reabsorption [1]. The majority of the orally absorbed SAC (80% of the dose) was excreted in urine as N-acetyl-S-allylcysteine (NAc-SAC) over 24 hours, with only 2.9% excreted as unchanged SAC, while 11% was excreted as N-acetyl-S-allylcysteine sulfoxide (NAc-SACS) [1]. This extensive reabsorption-urinary excretion-recirculation cycle contributes to the relatively long-lasting plasma concentrations of SAC and distinguishes its pharmacokinetic profile from that of SMC, where ~50% is excreted as inorganic sulfur compounds via a different metabolic route [2].

Renal Reabsorption Sustained Exposure Pharmacokinetic Advantage

Evidence-Backed Application Scenarios Where S-Allylcysteine Is the Scientifically Justified Choice Over Analogs


Preclinical In Vivo Neuroprotection Studies Requiring Oral Bioavailability and Brain Exposure

SAC is the only thioallyl organosulfur compound with demonstrated in vivo efficacy in global cerebral ischemia models, and it achieves 98% oral bioavailability in rats with sustained plasma levels via extensive renal reabsorption [1]. Programs investigating ischemic stroke, vascular dementia, or age-related neurodegeneration should select SAC over diallyl sulfides (which lack neuroprotective activity) and over SAMC (which is not bioavailable after oral dosing) to ensure that the test article reaches the target organ at pharmacologically relevant concentrations [2].

Combination Therapy or Polypharmacy Models Where CYP-Mediated Drug-Drug Interactions Must Be Minimized

In preclinical or clinical settings where the test compound will be co-administered with CYP-metabolized drugs (e.g., anticoagulants, anticonvulsants, statins), SAC's demonstrated IC₅₀ > 1 mM against CYP1A2, 2C9, 2C19, 2D6, and 3A4 makes it the preferred garlic-derived bioactive over allicin—which inhibits CYP1A2 and CYP3A4 by 21–45% at concentrations as low as 0.03 mM [1]. SAC also offers a cleaner CYP profile than S1PC, which inhibits CYP3A4 by 31% at 1 mM [1].

Long-Term Dietary Supplement or Functional Food Formulation Requiring Ambient Shelf Stability

SAC's demonstrated stability for 12 months at ambient temperature [1] enables formulation into ready-to-consumer products without cold-chain distribution, unlike allicin-based formulations that require −80°C storage for long-term stability [1]. For manufacturers of aged garlic extract supplements or SAC-enriched functional foods, this stability profile reduces manufacturing complexity, shipping costs, and the risk of potency loss during distribution.

In Vitro Antioxidant Assays Requiring a Defined, GSH-Equivalent Single-Entity Positive Control

SAC demonstrates DPPH radical scavenging activity (73.55%) statistically equivalent to glutathione (71.14%), the endogenous gold-standard antioxidant [1]. Unlike GSH—which is prone to rapid oxidation in solution and requires fresh preparation—SAC as a lyophilized powder is stable for 36 months at −20°C [2], providing a reproducible, shelf-stable positive control for antioxidant screening assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-S-Allylcysteine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.